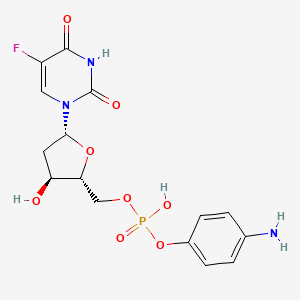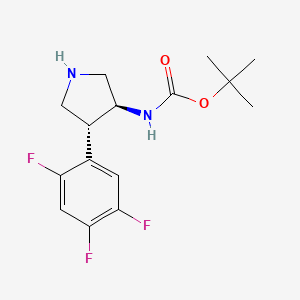
tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a trifluorophenyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction using a trifluorophenyl halide.
Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluorophenyl group.
Reduction: Reduction reactions may target the carbamate moiety or the trifluorophenyl group.
Substitution: The trifluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its trifluorophenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its structural features may confer desirable properties such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluorophenyl group can enhance binding interactions through hydrophobic and van der Waals forces, while the carbamate moiety may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((3S,4R)-4-phenylpyrrolidin-3-yl)carbamate: Lacks the trifluorophenyl group, which may result in different binding properties and reactivity.
tert-Butyl ((3S,4R)-4-(2,4-difluorophenyl)pyrrolidin-3-yl)carbamate: Contains fewer fluorine atoms, potentially affecting its chemical and biological properties.
tert-Butyl ((3S,4R)-4-(2,4,5-trichlorophenyl)pyrrolidin-3-yl)carbamate: Substitutes chlorine atoms for fluorine, which can alter its reactivity and interactions.
Uniqueness
The presence of the trifluorophenyl group in tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate imparts unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H19F3N2O2 |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c1-15(2,3)22-14(21)20-13-7-19-6-9(13)8-4-11(17)12(18)5-10(8)16/h4-5,9,13,19H,6-7H2,1-3H3,(H,20,21)/t9-,13+/m0/s1 |
InChI Key |
GFGKGVWIXYSGKW-TVQRCGJNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC(=C(C=C2F)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



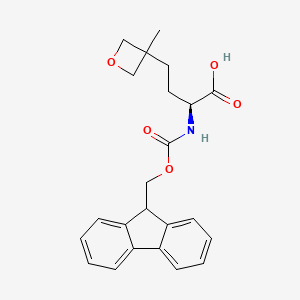

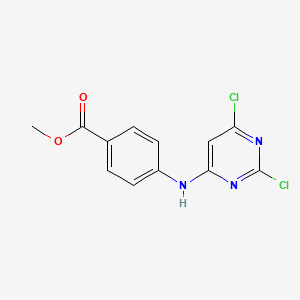

![2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole](/img/structure/B12836829.png)

![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)

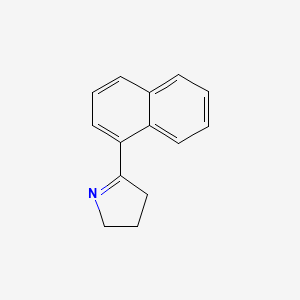
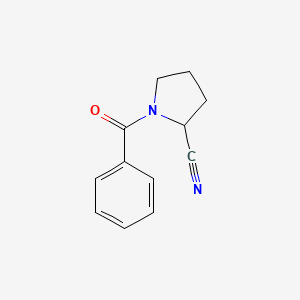
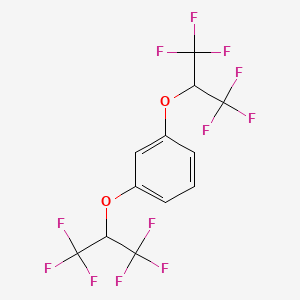
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
